1-Amino-3-(benzylamino)-2-propanol dihydrochloride
Description
1-Amino-3-(benzylamino)-2-propanol dihydrochloride is a synthetic organic compound featuring a propanol backbone substituted with primary amino (-NH₂) and benzylamino (-NH-CH₂-C₆H₅) groups, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous systems, making it relevant for pharmaceutical and biochemical applications, such as drug synthesis or enzyme inhibition studies .
Properties
IUPAC Name |
1-amino-3-(benzylamino)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-6-10(13)8-12-7-9-4-2-1-3-5-9;;/h1-5,10,12-13H,6-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNMWVTEMJPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Aminoketone Sulfonates
One advanced method involves the asymmetric hydrogenation of β-aminoketone sulfonates to produce enantiomerically pure amino alcohols, which can be further derivatized to 1-amino-3-(benzylamino)-2-propanol derivatives. The process includes:
- Step a: Reacting a mixture containing the ketone precursor with sulfonic acid to form sulfonate salts.
- Step b: Asymmetric hydrogenation of the sulfonate using a catalyst system comprising a transition metal (rhodium, ruthenium, or iridium) and a diphosphine ligand under hydrogen pressure (5 to 50 bar) in a polar solvent, optionally with water.
This method is preferred for achieving high enantiomeric excess (ee ≥ 85%) and involves mild reaction conditions (temperature 80–150°C, preferably 100–130°C) with inorganic bases such as metal carbonates (Li2CO3, Na2CO3, K2CO3) to facilitate the reaction.
The use of sulfonic acids as acidifying agents reduces reaction times significantly and minimizes corrosion issues compared to inorganic acids. Sulfonates also crystallize easily, aiding product recovery.
Nucleophilic Substitution on Epoxide or Ketone Precursors
Another approach involves the reaction of epoxide or ketone intermediates with benzylamine or its derivatives:
- For example, glycidyl derivatives (epoxides) can react with benzylamine under controlled temperature conditions to open the epoxide ring and form the amino alcohol structure.
- Subsequent treatment with hydrochloric acid yields the dihydrochloride salt form.
This method is analogous to the synthesis of related compounds like 1-amino-3-diethylamino-2-propanol, where ammonium hydroxide reacts with glycidyldiethylamine at low temperatures (0–5°C), followed by stirring at room temperature to achieve high yields (~92%). By analogy, replacing the diethylamino group with benzylamino requires similar reaction conditions but with benzylamine as the nucleophile.
Reductive Amination and Protection-Deprotection Strategies
In some synthetic routes, reductive amination of 3-amino-1-benzylpyrrolidines or related intermediates is employed. These involve:
- Reacting 1-benzyl-Δ3-pyrroline-2,5-dione derivatives with nitrogen nucleophiles (e.g., benzylamine) to form substituted pyrrolidines.
- Subsequent cleavage of protecting groups if present to yield the target amino alcohol derivatives.
Although this method is more specific to cyclic analogs, it provides insight into the versatility of benzylamine incorporation into amino alcohol frameworks.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield / Purity |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Sulfonates | β-Aminoketone sulfonates, Rh/Ru/Ir catalyst, diphosphine ligand, H2 (5–50 bar), metal carbonate base, polar solvent, 80–150°C | High enantiomeric purity, reduced corrosion, efficient crystallization | Requires expensive catalysts, specialized equipment | Enantiomeric excess ≥85% |
| Nucleophilic Epoxide Ring Opening | Glycidyl derivatives, benzylamine, low temperature (0–5°C), stirring at RT, followed by HCl treatment | Simple procedure, good yields, scalable | May require purification steps to remove excess amine | Yield ~90% (analogous compounds) |
| Reductive Amination of Pyrrolidines | 1-Benzyl-Δ3-pyrroline-2,5-dione, benzylamine nucleophile, deprotection steps | Versatile for cyclic analogs, selective substitution | Multi-step, requires protecting groups | Variable, dependent on steps |
Research Findings and Notes
- The use of sulfonic acid salts in asymmetric hydrogenation significantly shortens reaction times from approximately 8 hours to 1–4 hours, enhancing process efficiency.
- Transition metal catalysts such as rhodium complexes with diphosphine ligands are critical for achieving high enantioselectivity and yield.
- The nucleophilic substitution approach benefits from mild reaction conditions and straightforward work-up procedures, making it suitable for laboratory-scale synthesis.
- Protection and deprotection strategies in pyrrolidine derivatives provide synthetic flexibility but add complexity and potential yield loss.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(benzylamino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and benzylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Scientific Research Applications
1-Amino-3-(benzylamino)-2-propanol dihydrochloride has diverse applications in several domains:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for a variety of chemical reactions including oxidation, reduction, and substitution.
- Reagent in Organic Reactions: The compound is utilized in various organic reactions due to its reactivity stemming from both amino and benzylamino groups.
Biology
- Enzyme Interaction Studies: The compound can be used to study enzyme interactions, acting as a substrate in biochemical assays.
- Potential Therapeutic Applications: Its structure suggests potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals targeting specific biological pathways .
Industry
- Production of Specialty Chemicals: It is used in the manufacture of specialty chemicals and pharmaceuticals, where its unique properties can enhance product efficacy.
- Intermediate in Pharmaceutical Synthesis: The compound acts as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new therapeutic compounds.
Case Study 1: Use in Drug Development
Research has demonstrated that derivatives of 1-amino-3-(benzylamino)-2-propanol exhibit promising activity against specific biological targets. For instance, studies have shown that modifications to the benzyl group can enhance binding affinity to enzyme active sites, leading to improved therapeutic outcomes.
Case Study 2: Biochemical Assays
In biochemical assays, this compound has been employed as a substrate to investigate enzyme kinetics. The results indicated significant modulation of enzyme activity, highlighting its potential as a tool for studying metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and benzylamino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-amino-3-(benzylamino)-2-propanol dihydrochloride with key analogs, focusing on structural features, synthesis routes, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Functional Groups: The target compound’s benzylamino group distinguishes it from analogs like 1-amino-3-(aminoxy)-2-propanol dihydrochloride (aminoxy group) and (R)-1-amino-3-chloro-2-propanol hydrochloride (chloro substituent). The benzylamino group increases aromaticity and lipophilicity compared to simpler amines or halides .
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, which is critical for bioavailability in drug formulations .
Key Observations :
- The target compound likely shares synthetic strategies with its analogs, such as epoxide ring-opening (for amino-propanol backbones) and acid-mediated deprotection (for dihydrochloride formation) .
- Impurity profiles in related compounds (e.g., lacosamide contaminants) highlight the need for rigorous purification steps, such as column chromatography, to isolate target molecules .
Physicochemical Properties
Table 3: Physical Properties of Analogs
Key Observations :
- Dihydrochloride salts (e.g., 2,4-diaminoanisole dihydrochloride) often exhibit higher melting points than mono-salts, suggesting greater crystalline stability .
- Hygroscopicity is a common challenge for amino-propanol derivatives, necessitating anhydrous storage conditions .
Pharmacological and Industrial Relevance
- Benzylamino Derivatives: Compounds like (R)-2-amino-N-benzyl-3-hydroxypropanamide are intermediates in anticonvulsant drugs (e.g., lacosamide), where the benzyl group enhances binding to neuronal targets .
- Aminoxy Analogs: Used in trypanocidal drug delivery systems due to their ability to form stable conjugates with melamine-based carriers .
- Chloro-Substituted Propanols: Serve as chiral building blocks in asymmetric synthesis, leveraging their halogenated groups for further functionalization .
Biological Activity
1-Amino-3-(benzylamino)-2-propanol dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is a derivative of amino alcohols, which are known for their diverse biological activities. The compound features a benzylamino group that may enhance its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific biochemical pathways. Compounds with similar structures have been shown to:
- Inhibit Enzymatic Activity : Many amino alcohol derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Modulate Neurotransmitter Levels : The compound may influence neurotransmitter levels by acting on receptors or transporters, thereby affecting synaptic transmission and plasticity.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Properties : Studies have suggested that related compounds possess antimicrobial activity, potentially making this compound relevant in developing new antibiotics.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may provide benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis and oxidative stress .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |
| Study 2 | Neuroprotective Effects | Showed reduced neuronal death in models of oxidative stress. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase, suggesting potential for Alzheimer's therapy. |
Case Study: Neuroprotection
In a controlled study investigating neuroprotective effects, this compound was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds revealed that derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-3-(benzylamino)-2-propanol dihydrochloride, and how can intermediate instability be mitigated?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzylamine and epichlorohydrin derivatives. For example, (±)-1-amino-3-chloro-2-propanol hydrochloride can be synthesized via hydrolysis of benzalimino intermediates (e.g., 1-benzalimino-3-chloro-2-propanol) with 2N HCl, followed by extraction and crystallization . To address instability of intermediates (e.g., aminochloropropanes), strict control of reaction pH (<3) and low-temperature storage (<4°C) is recommended. Benzene extraction steps can remove by-products like benzaldehyde, improving purity .
Q. How can the solubility and stability of this dihydrochloride salt be characterized for in vitro studies?
- Methodological Answer : Solubility can be assessed via gravimetric analysis in solvents like water, methanol, or ethanol. Stability studies should include:
- Thermal stability : Accelerated degradation tests (40–60°C) under controlled humidity.
- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines).
- pH-dependent stability : Buffered solutions (pH 1–12) monitored via HPLC . Hydrochloride salts generally exhibit enhanced solubility in polar solvents but require storage in airtight, light-resistant containers with desiccants .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm amine, benzyl, and propanol groups (e.g., δ 2.8–3.5 ppm for CH₂NH and CH₂O).
- Mass spectrometry (MS) : ESI-MS for molecular ion ([M+H]⁺) and fragment pattern validation.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O of propanol) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral variants of this compound, and what analytical methods validate purity?
- Methodological Answer :
- Chiral resolution : Use (+)-10-camphorsulfonic acid as a resolving agent to separate enantiomers via diastereomeric salt formation .
- Validation : Chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol mobile phase) or polarimetry to confirm enantiomeric excess (>98%). X-ray crystallography may resolve absolute configuration if crystals are obtainable .
Q. What strategies address contradictory bioactivity data in receptor-binding assays (e.g., β-adrenergic receptors)?
- Methodological Answer :
- Assay design : Compare radioligand binding (³H-CGP 20712A) vs. functional assays (cAMP modulation).
- Control for stereochemistry : Test individual enantiomers, as racemic mixtures may obscure activity .
- Buffer optimization : Include antioxidants (e.g., ascorbic acid) to prevent oxidation of amine groups during assays .
Q. How can RP-HPTLC be optimized for simultaneous quantification of this compound and structurally similar drugs in mixtures?
- Methodological Answer :
- Stationary phase : Silica gel 60 F₂₅₄ plates.
- Mobile phase : Ethyl acetate:methanol:ammonia (7:2:1 v/v) for baseline separation.
- Detection : Derivatize with ninhydrin (0.2% in ethanol) for visualization (Rf ~0.5–0.7). Validate via linearity (5–100 µg/mL, R² >0.995) and LOD/LOQ calculations .
Q. What are the computational approaches to predict its pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodological Answer :
- Software tools : Use SwissADME or MOE for logP prediction (estimated ~1.2 due to dihydrochloride salt).
- Bioavailability : Rule-of-Five analysis (molecular weight <500, H-bond donors/acceptors <10).
- MD simulations : Assess membrane permeability using CHARMM-GUI lipid bilayers .
Methodological Notes
- Contradictions in Evidence : While focuses on (±)-1-amino-3-chloro-2-propanol hydrochloride, the resolution method using camphorsulfonic acid is transferable to benzylamino analogs. confirms structural similarities but lacks synthesis details, necessitating validation via independent protocols.
- Critical Parameters :
- Stereochemical purity is essential for pharmacological studies; always verify enantiomeric ratios.
- Salt form stability requires pH monitoring during storage to prevent freebase precipitation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
